molecular formula C24H23N3O6 B2681092 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-01-1

2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2681092
CAS No.: 631881-01-1
M. Wt: 449.463
InChI Key: ASDAPNQFYWDYGK-UHFFFAOYSA-N
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Description

2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and cell-permeable small molecule inhibitor recognized for its activity against a range of kinases. Its core research value lies in its function as a potent inhibitor of PIM kinases , a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. By competitively inhibiting the ATP-binding site of these kinases, this compound effectively modulates downstream signaling pathways, leading to the induction of apoptosis and the suppression of tumor growth in experimental models. This mechanism makes it a critical pharmacological tool for investigating oncogenic signaling cascades, particularly in the context of hematological malignancies and solid tumors . Researchers utilize this compound to elucidate the specific roles of PIM kinases in cancer cell survival, to study mechanisms of chemo-resistance, and to explore potential synergistic effects in combination therapy regimens. Its structural features, including the morpholinopropyl side chain, contribute to its solubility and cellular uptake, making it suitable for a variety of in vitro cellular assays. Ongoing research continues to define its utility in dissecting complex kinase-driven biological processes, positioning it as a valuable compound for basic cancer research and preclinical drug discovery efforts.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22-18-7-1-2-8-19(18)33-23-20(22)21(16-5-3-6-17(15-16)27(30)31)26(24(23)29)10-4-9-25-11-13-32-14-12-25/h1-3,5-8,15,21H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDAPNQFYWDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic methodologies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4} with a molecular weight of 358.41 g/mol. The structure features a chromeno framework fused with a pyrrole ring and substituted by morpholine and nitrophenyl groups.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

Compounds similar to this compound have been identified as inhibitors of various enzymes. Specifically, they have shown activity against the Main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies . Additionally, these compounds may act as glucokinase activators and mimic glycosaminoglycans .

Synthetic Methodologies

The synthesis of this compound can be achieved through multicomponent reactions involving readily available starting materials. The process typically involves:

  • Formation of the Chromeno Core : Utilizing a combination of aryl aldehydes and diketones.
  • Cyclization : Facilitated by acid or base catalysis to form the pyrrole ring.
  • Functionalization : Introducing morpholine and nitrophenyl substituents through nucleophilic substitution reactions.

This synthetic route allows for the generation of diverse libraries of related compounds with varying substituents .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of a series of chromeno[2,3-c]pyrroles using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (DPPH)IC50 (ABTS)
Chromeno Derivative A15 µM12 µM
Chromeno Derivative B10 µM8 µM
Ascorbic Acid20 µM15 µM

Case Study 2: Antiviral Activity

In vitro studies demonstrated that selected chromeno[2,3-c]pyrroles inhibited SARS-CoV-2 replication in Vero E6 cells with an EC50 value in the low micromolar range. This highlights their potential as therapeutic agents against COVID-19.

Comparison with Similar Compounds

Structural and Functional Modifications

Substituent Effects on Properties and Activity

  • This contrasts with 3,4-dimethoxyphenyl (NCGC00538279), where electron-donating methoxy groups may favor interactions with hydrophobic pockets . 2-Fluorophenyl (AV-C): Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability, critical for antiviral activity .
  • 2-Substituent (Alkyl/Heterocyclic Chain): 3-Morpholinopropyl (Target Compound): Morpholine’s oxygen and nitrogen atoms enhance solubility and may facilitate hydrogen bonding, a feature absent in dimethylaminopropyl (NCGC00538279), which relies on basic amine interactions .

Q & A

Q. What are the current synthetic methodologies for 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dioxane enhance reactivity.
  • Stoichiometry : Hydrazine hydrate (3–7 equivalents) is critical for ring-opening transformations .
  • Temperature : Heating at 80°C for 15–20 hours optimizes cyclization . Yields (up to 85%) and purity are improved by avoiding chromatography and using crystallization for isolation .

Q. How can structural ambiguities in dihydrochromeno-pyrrole-dione derivatives be resolved using spectroscopic techniques?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm connectivity between the morpholinopropyl group and the pyrrole core.
  • X-ray crystallography : Resolves stereochemical conflicts, particularly for nitro-phenyl substituent orientations.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for nitro-group stability .

Q. What are the critical parameters for scaling up the one-pot multicomponent synthesis of this compound?

Methodological Answer: Scaling requires:

  • Solvent volume optimization : Maintain a 10 mL/g substrate ratio to prevent viscosity issues.
  • Batch temperature control : Ensure uniform heating to avoid side reactions (e.g., nitro-group reduction).
  • Crystallization efficiency : Use seed crystals to accelerate purification and reduce solvent waste .

Advanced Research Questions

Q. How can computational reaction path modeling guide the optimization of multi-step syntheses for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling:

  • Reaction feasibility screening : Identify energetically favorable pathways for morpholinopropyl incorporation.
  • Solvent effect modeling : Simulate polarity impacts on nitro-group reactivity.
  • Experimental validation : Integrate computational data with high-throughput experimentation (HTE) to narrow optimal conditions, as demonstrated by ICReDD’s feedback-loop approach .

Q. What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?

Methodological Answer:

  • SAR analysis : Systematically compare substituent effects (e.g., electron-withdrawing nitro vs. morpholine’s electron-donating properties) on biological targets.
  • Statistical modeling : Apply multivariate regression to isolate structural contributors to activity discrepancies.
  • In vitro validation : Use isoform-specific assays to differentiate off-target effects, leveraging libraries of 223 derivatives for cross-validation .

Q. What methodological considerations are essential for generating functionalized pyrrolo-pyrazolones via ring-opening reactions?

Methodological Answer:

  • Hydrazine stoichiometry : Excess hydrazine (5–7 eq.) ensures complete ring-opening of the dihydrochromeno-pyrrole-dione scaffold.
  • Reaction monitoring : TLC (hexane:EtOAc, 3:1) tracks intermediate formation.
  • Post-modification : Functionalize the pyrazolone core via Pd-catalyzed cross-coupling or nitro-group reduction, maintaining anhydrous conditions to prevent hydrolysis .

Q. How do traditional stepwise syntheses compare with multicomponent approaches in terms of functional group tolerance?

Methodological Answer:

  • Stepwise routes (e.g., Vydzhak et al., 2008–2010): Require protecting groups for nitro and morpholine functionalities, limiting scalability .
  • Multicomponent methods : Tolerate diverse substituents (e.g., halides, alkyl chains) without protection, achieving higher atom economy (78–92%) and shorter reaction times (15–20 hours vs. 48+ hours) .

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